![molecular formula C19H18N2O6S2 B2372192 4-((3-((4-メトキシベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)スルホニル)安息香酸メチル CAS No. 1421443-12-0](/img/structure/B2372192.png)
4-((3-((4-メトキシベンゾ[d]チアゾール-2-イル)オキシ)アゼチジン-1-イル)スルホニル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a sulfonyl group, and an azetidine ring
科学的研究の応用
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has several scientific research applications:
作用機序
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase pathway, leading to anti-inflammatory effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including anti-inflammatory activity . For instance, some thiazole derivatives have been found to inhibit COX-1, leading to anti-inflammatory effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the azetidine ring and the sulfonyl group. The final step involves esterification to form the methyl benzoate derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to increase efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2,4-Disubstituted thiazoles
Uniqueness
Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is unique due to its combination of a thiazole ring, an azetidine ring, and a sulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the azetidine ring can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development .
特性
IUPAC Name |
methyl 4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c1-25-15-4-3-5-16-17(15)20-19(28-16)27-13-10-21(11-13)29(23,24)14-8-6-12(7-9-14)18(22)26-2/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMFXMIWGJTJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
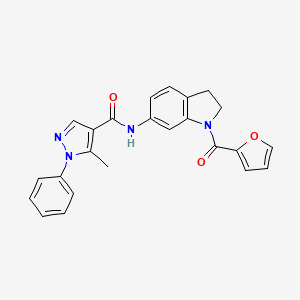
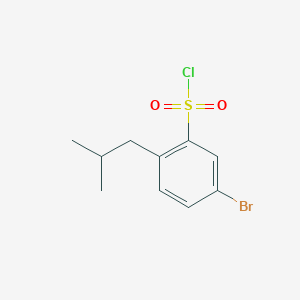
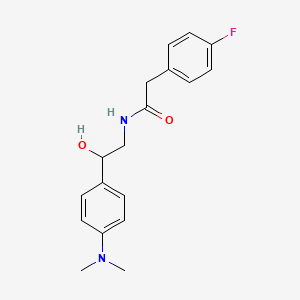
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
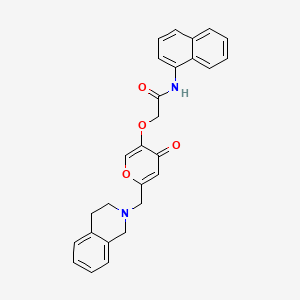
![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)
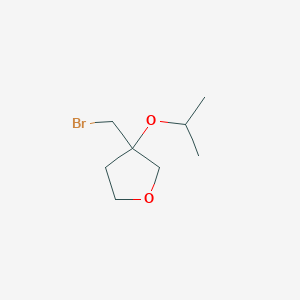
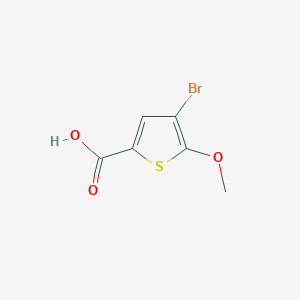
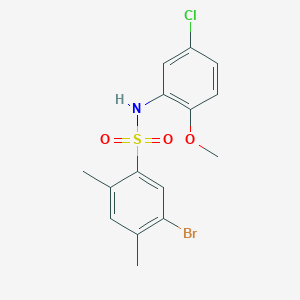
![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
